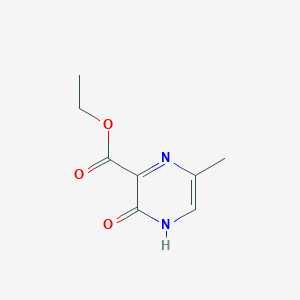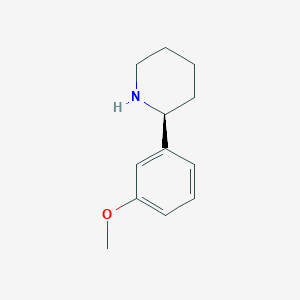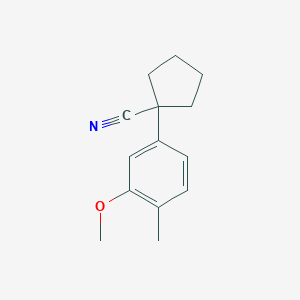
5,7-Dichlorobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichlorobenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorobenzoxazole typically involves the condensation of 2-aminophenol with chlorinated aromatic aldehydes under acidic conditions. One common method includes the use of phosphorus pentachloride as a chlorinating agent . The reaction is carried out in an autoclave at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as mesoporous titania-alumina mixed oxide has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichlorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Dichlorobenzoxazole oxides.
Reduction: Dichlorobenzoxazole amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
5,7-Dichlorobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichlorobenzoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms . The compound’s chlorine atoms play a crucial role in enhancing its binding affinity to these targets.
Comparison with Similar Compounds
- 2-Chlorobenzoxazole
- 6-Chlorobenzoxazole
- 2,6-Dichlorobenzoxazole
Comparison: 5,7-Dichlorobenzoxazole is unique due to the specific positioning of chlorine atoms, which significantly influences its reactivity and biological activity. Compared to other chlorinated benzoxazoles, it exhibits distinct antimicrobial and anticancer properties .
Properties
Molecular Formula |
C7H3Cl2NO |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
5,7-dichloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
InChI Key |
LMZHSPFHCFMDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)


![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)

![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

